n-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide
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Overview
Description
n-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide: is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide typically involves the reaction of 4-nitro-phenacyl bromide with acetamide. The reaction is carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C . The reaction proceeds via a nucleophilic substitution mechanism where the bromide is replaced by the acetamide group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: n-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Iron, tin, or zinc with hydrochloric acid.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
n-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of n-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide involves its interaction with various molecular targets. For instance, the reduction of the nitro group to an amine group can lead to the formation of compounds that interact with biological molecules, potentially inhibiting or modifying their function . The exact pathways and molecular targets depend on the specific derivatives and their applications.
Comparison with Similar Compounds
4-nitro-phenacyl bromide: A precursor used in the synthesis of n-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide.
4-nitrophenyl chloroformate: Another compound with a nitro group attached to a phenyl ring, used in the synthesis of carbamate derivatives.
1,3,4-oxadiazoline derivatives: Compounds with similar biological activities, such as antimicrobial and cytotoxic properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and its potential applications in multiple fields. Its derivatives have shown significant biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)-2-oxoethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)11-6-10(14)8-2-4-9(5-3-8)12(15)16/h2-5H,6H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXFEEAAHUBNQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1846-34-0 |
Source
|
Record name | NSC60399 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60399 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC15047 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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